Sodium capryleth-9 carboxylate

Description

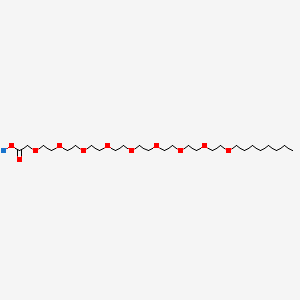

Chemical Structure and Synthesis Sodium capryleth-9 carboxylate (CAS 126646-15-9) is the sodium salt of capryleth-9 carboxylic acid, an ethoxylated derivative of octanoic acid (C8H16O2) . The "capryleth-9" denotes a polyethylene glycol (PEG) chain with 9 ethylene oxide (EO) units attached to the carboxylic acid group, yielding the molecular formula C26H51NaO11 . It is synthesized via ethoxylation of caprylic acid (derived from coconut or palm oils), followed by neutralization with sodium hydroxide .

Functional Properties

As an anionic surfactant, it exhibits pH stability, low foaming, and hydrotropic properties, making it suitable for cosmetics, industrial cleaners, and metalworking fluids . Its high ethoxylation enhances water solubility and reduces skin irritation compared to shorter-chain analogs .

Properties

CAS No. |

126646-15-9 |

|---|---|

Molecular Formula |

C26H51NaO11 |

Molecular Weight |

562.673 |

IUPAC Name |

sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C26H52O11.Na/c1-2-3-4-5-6-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26(27)28;/h2-25H2,1H3,(H,27,28);/q;+1/p-1 |

InChI Key |

ACZURWACGCXVLA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium capryleth-9 carboxylate is typically synthesized by reacting polyethylene glycol ether of capryl alcohol with sodium hydroxide. The reaction involves the deprotonation of the carboxylate group, which then coordinates with the sodium cation .

Industrial Production Methods: The industrial production of this compound often involves a continuous process where polyethylene glycol ether is directly oxidized and neutralized by sodium hydroxide under the action of a catalyst. This method is preferred as it avoids the formation of unwanted by-products such as sodium chloroacetate and sodium chloride .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ether derivatives .

Scientific Research Applications

Sodium capryleth-9 carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology for its emulsifying properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Widely used in the formulation of shampoos, soaps, and other personal care products for its cleansing and emulsifying properties

Mechanism of Action

The primary mechanism of action of sodium capryleth-9 carboxylate is its ability to reduce surface tension, allowing it to act as an effective surfactant. This property enables it to emulsify oils and disperse particles in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Stability : this compound is peroxide- and hydrolysis-stable, outperforming sulfate-based surfactants in oxidative environments .

- Eco-Friendliness : Carboxylates like sodium capryleth-9 are preferred over sulfates due to lower aquatic toxicity .

- Market Trends : Ethoxylated carboxylates are gaining traction in green chemistry, with sodium capryleth-9 leading in personal care due to its mildness .

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of sodium capryleth-9 carboxylate, and how can they be experimentally characterized?

- Methodology :

- Structure & Solubility : Use FTIR and NMR spectroscopy to confirm the carboxylate functional group and alkyl chain length . Solubility in aqueous systems can be quantified via gravimetric analysis or UV-Vis spectroscopy, referencing solubility trends of sodium carboxylate salts (e.g., Fig. 6 in ).

- Purity Assessment : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect impurities, especially residual fatty acids or ethylene oxide derivatives from synthesis .

Q. How does this compound interact with divalent cations (e.g., Ca²⁺) in colloidal systems?

- Methodology :

- Aggregation Studies : Conduct dynamic light scattering (DLS) to monitor particle size changes in the presence of Ca²⁺. Compare with sodium stearate or resinate systems (see for analogous methods).

- Ion Binding Analysis : Use radial distribution function (RDF) plots from molecular dynamics (MD) simulations to quantify sodium ion coordination around carboxylate groups (e.g., Fig. 4 in ).

Q. What standard protocols exist for evaluating its surfactant properties (e.g., critical micelle concentration)?

- Methodology :

- CMC Determination : Measure surface tension via pendant drop tensiometry or conduct conductivity titrations. Compare results with structurally similar surfactants like sodium lauryl sulfate .

Advanced Research Questions

Q. What molecular mechanisms underlie its reported antimicrobial activity, and how can they be rigorously validated?

- Methodology :

- Mechanistic Studies : Perform minimum inhibitory concentration (MIC) assays against Candida spp. or Gram-positive bacteria. Combine with fluorescence microscopy to assess membrane disruption .

- Controlled Comparisons : Test this compound against shorter-chain analogs (e.g., caprylic acid) to isolate chain-length-dependent effects .

Q. How does this compound synergize with peroxides (e.g., peracetic acid) in soil disinfection applications?

- Methodology :

- Synergy Testing : Design factorial experiments (e.g., varying peroxide:carboxylate ratios) and quantify pathogen inactivation rates (nematodes, fungi) using colony-forming unit (CFU) assays .

- Mechanistic Modeling : Apply response surface methodology (RSM) to identify optimal synergistic conditions .

Q. Can its ion-transport properties be engineered for biomimetic sodium channel applications?

- Methodology :

- Channel Design : Use MD simulations to model carboxylate-functionalized nanochannels. Calculate sodium permeation rates via potential of mean force (PMF) profiles (e.g., Fig. 3 in ).

- Experimental Validation : Synthesize polymeric membranes with anchored carboxylate groups and measure ion flux using electrochemical impedance spectroscopy .

Q. How do pH and temperature affect its stability in formulation matrices?

- Methodology :

- Stability Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Compare degradation pathways (e.g., hydrolysis) at pH 3–9 .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures .

Addressing Data Contradictions

Q. How to resolve discrepancies in reported biological efficacy (e.g., weight loss claims vs. limited clinical data)?

- Methodology :

- Systematic Review : Compile preclinical and clinical studies, applying meta-analysis to assess effect sizes. Highlight confounding variables (e.g., dietary context in weight loss trials) .

- In Vitro-In Vivo Correlation: Use intestinal cell models (Caco-2) to evaluate lipid metabolism modulation, ensuring physiological relevance .

Q. Why do solubility values conflict across studies, and how can experimental variability be minimized?

- Methodology :

- Standardization : Adhere to OECD 105 guidelines for solubility testing, controlling ionic strength and temperature (±0.1°C). Cross-validate with nephelometry for turbidity endpoints .

Tables for Key Data

| Property | Experimental Value | Reference Method |

|---|---|---|

| Aqueous Solubility (25°C) | 68 mg/100 mL | Gravimetric analysis |

| Critical Micelle Concentration | 8–12 mM | Surface tensiometry |

| Thermal Decomposition (°C) | 220–240 | DSC |

Guidance for Research Design

- Literature Gaps : Prioritize mechanistic studies over phenomenological reports, especially for antimicrobial and metabolic effects.

- Ethical Compliance : For in vivo studies, align with ARRIVE 2.0 guidelines for preclinical transparency .

- Data Reproducibility : Share raw datasets (e.g., spectroscopy files) via repositories like Zenodo, citing DOI in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.